4-(3-Chlorophenyl)-N-(4-(difluoromethoxy)phenyl)piperazine-1-carbothioamide 4-(3-Chlorophenyl)-N-(4-(difluoromethoxy)phenyl)piperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 509104-50-1
VCID: VC0384618
InChI: InChI=1S/C18H18ClF2N3OS/c19-13-2-1-3-15(12-13)23-8-10-24(11-9-23)18(26)22-14-4-6-16(7-5-14)25-17(20)21/h1-7,12,17H,8-11H2,(H,22,26)
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=C(C=C3)OC(F)F
Molecular Formula: C18H18ClF2N3OS
Molecular Weight: 397.9g/mol

4-(3-Chlorophenyl)-N-(4-(difluoromethoxy)phenyl)piperazine-1-carbothioamide

CAS No.: 509104-50-1

Main Products

VCID: VC0384618

Molecular Formula: C18H18ClF2N3OS

Molecular Weight: 397.9g/mol

4-(3-Chlorophenyl)-N-(4-(difluoromethoxy)phenyl)piperazine-1-carbothioamide - 509104-50-1

CAS No. 509104-50-1
Product Name 4-(3-Chlorophenyl)-N-(4-(difluoromethoxy)phenyl)piperazine-1-carbothioamide
Molecular Formula C18H18ClF2N3OS
Molecular Weight 397.9g/mol
IUPAC Name 4-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide
Standard InChI InChI=1S/C18H18ClF2N3OS/c19-13-2-1-3-15(12-13)23-8-10-24(11-9-23)18(26)22-14-4-6-16(7-5-14)25-17(20)21/h1-7,12,17H,8-11H2,(H,22,26)
Standard InChIKey SIURJKWOMLQRMI-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=C(C=C3)OC(F)F
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=C(C=C3)OC(F)F
PubChem Compound 1033468
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator